3-Nitroaniline 3-Nitroaniline 3-Nitroaniline belongs to the class of aromatic amines, found to be highly mutagenic and carcinogenic. These aromatic amines are widely used in the manufacturing of cosmetics, medicines, dyes and as intermediates in chemical syntheses.
M-nitroaniline appears as yellow needles or yellow powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 99-09-2
VCID: VC21077280
InChI: InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])N
Molecular Formula: C6H6N2O2
Molecular Weight: 138.12 g/mol

3-Nitroaniline

CAS No.: 99-09-2

Cat. No.: VC21077280

Molecular Formula: C6H6N2O2

Molecular Weight: 138.12 g/mol

* For research use only. Not for human or veterinary use.

3-Nitroaniline - 99-09-2

Specification

CAS No. 99-09-2
Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
IUPAC Name 3-nitroaniline
Standard InChI InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2
Standard InChI Key XJCVRTZCHMZPBD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N
Boiling Point 581 to 585 °F at 760 mm Hg (decomposes) (NTP, 1992)
306.0 °C
306 °C, decomposes
Colorform Yellow crystals from water
YELLOW RHOMBIC NEEDLES
Melting Point 237 °F (NTP, 1992)
114.0 °C
114 °C

Introduction

Chemical Identity and Structure

3-Nitroaniline is an organic compound derived from aniline with a nitro group positioned at the meta position (position 3) on the benzene ring. It exists as one of three possible nitroaniline isomers, alongside 2-nitroaniline (ortho-nitroaniline) and 4-nitroaniline (para-nitroaniline). This compound features the molecular formula C₆H₆N₂O₂, corresponding to a benzene ring with amino (-NH₂) and nitro (-NO₂) groups attached.

Nomenclature and Identification

The compound is officially named 3-nitroaniline according to IUPAC nomenclature, though it may also be referred to as m-nitroaniline, 3-nitrobenzenamine, or 1-amino-3-nitrobenzene in various contexts. Its Chemical Abstracts Service (CAS) registry number is 99-09-2, which serves as a unique identifier in chemical databases and regulatory documentation.

Molecular Structure

The molecular structure of 3-nitroaniline consists of a benzene ring with an amino group and a nitro group attached at positions 1 and 3, respectively. This arrangement results in specific electronic and steric effects that influence its chemical behavior, particularly the electron-withdrawing nature of the nitro group affecting the reactivity of the amino group.

Physical and Chemical Properties

3-Nitroaniline exhibits distinctive physical and chemical characteristics that determine its behavior in various applications and environmental contexts.

Physical Properties

The compound appears as yellow to ochre-yellow or orange crystalline powder or needles when crystallized from water. Below is a comprehensive table of its physical properties:

PropertyValue
AppearanceYellow to orange crystalline solid
Molecular Weight138.12 g/mol
Melting Point111-114°C
Boiling Point306°C
Density0.901 g/cm³
Vapor Pressure1 mm Hg at 119°C
Refractive Index1.6396 (estimated)
Flash Point196°C
Water Solubility1.25 g/L
pKa2.466 at 25°C
Specific Gravity0.901

Chemical Properties

3-Nitroaniline demonstrates moderate solubility in organic solvents while being sparingly soluble in water (approximately 0.11%). The presence of the electron-withdrawing nitro group significantly affects its chemical behavior, altering the properties of the amino group compared to unsubstituted aniline.

The compound can participate in various chemical reactions typical of aromatic amines, including diazotization, acylation, and reduction of the nitro group. It readily reacts with acids to form water-soluble salts and may be sensitive to prolonged exposure to light. When finely dispersed, 3-nitroaniline particles can form potentially explosive mixtures, indicating the need for careful handling in industrial settings.

Synthesis and Production Methods

Several methods exist for the production of 3-nitroaniline, ranging from industrial-scale processes to laboratory synthesis techniques.

Hofmann Rearrangement

An interesting laboratory approach to synthesizing 3-nitroaniline involves the Hofmann rearrangement of 3-nitrobenzamide using household bleach. This method provides a straightforward two-step reaction sequence suitable for educational settings, where the synthesis of 3-nitrobenzamide by nitration of benzamide followed by the Hofmann rearrangement can be completed in approximately two and a half hours. The Hofmann rearrangement represents an important example of a rearrangement reaction commonly discussed in sophomore organic chemistry curricula.

Partial Reduction Methods

Another synthetic approach involves the partial reduction of m-dinitrobenzene, carefully controlling reaction conditions to ensure selective reduction of only one nitro group. This method requires precise control of reaction parameters to prevent over-reduction to diamino compounds or under-reduction leading to unreacted starting material.

Industrial Applications

3-Nitroaniline serves as an important intermediate in various industrial processes, with particular significance in the dye manufacturing sector.

Dye Industry Applications

The primary industrial use of 3-nitroaniline is as a dyestuff intermediate. It functions as a diazo component (Fast Orange R Base) in the production of azo dyes, including Colour Index Disperse Yellow 5 and Colour Index Acid Orange 18. The compound's ability to undergo diazotization reactions makes it valuable in creating colorants with specific properties for various textile applications.

Chemical Intermediate Applications

Beyond its role in dye production, 3-nitroaniline serves as a precursor for several other chemical compounds. Acetylation of 3-nitroaniline followed by reduction produces 3-aminoacetanilide. Additionally, diazotization followed by reduction of the diazosulfonate with ammonium bisulfite and subsequent hydrolysis yields (3-nitrophenyl) hydrazine, an intermediate in the production of pyrazolone azo coupling components used in various industrial applications.

Environmental Fate and Toxicology

Understanding the environmental behavior and toxicological profile of 3-nitroaniline provides important insights for risk assessment and management.

Biodegradation

The second-order microbial transformation rate constant in the presence of suspended natural populations from unpolluted aquatic systems was reported as 4.6 ± 0.1 × 10⁻¹³ L/organism·h. Conversely, no degradation was observed in activated sludge inoculum following a 20-day adaptation period, suggesting that biodegradation efficiency varies significantly depending on the microbial community and environmental conditions.

Chemical Transformation

In environmental settings, 3-nitroaniline can undergo various chemical transformations. It readily reacts with acids to form water-soluble salts, which may influence its mobility and distribution in soil and aquatic environments. This property potentially affects its bioavailability and subsequent ecological impact.

Toxicological Profile

Limited toxicological data exists for 3-nitroaniline, though available research suggests significant health concerns, particularly related to hematological effects.

Animal Studies

A 28-day repeated-dose study conducted by the Japanese Ministry of Health and Welfare revealed several adverse effects in F344 rats administered 3-nitroaniline by gavage at doses of 0, 15, 50, or 170 mg/kg-day. Methemoglobin formation was detected in male rats at 170 mg/kg-day and in female rats at doses of 50 and 170 mg/kg-day. Dose-dependent decreases in red blood cell count, hemoglobin, and hematocrit were observed across all treatment groups, indicating hematological toxicity even at the lowest dose tested.

Additional findings included changes in clinical chemistry parameters consistent with mild hemoconcentration and organ weight changes, notably increased relative spleen and liver weights in all treatment groups. Males in the highest dose group (170 mg/kg-day) exhibited decreased absolute and relative testes weights, suggesting potential reproductive toxicity.

Following a 14-day recovery period, most hematological parameters in the high-dose group returned to control levels, though some parameters remained significantly elevated, indicating incomplete recovery.

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